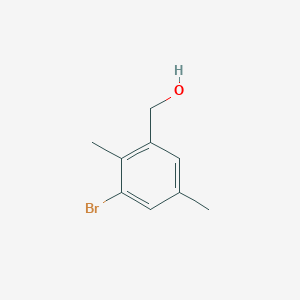

(3-Bromo-2,5-dimethylphenyl)methanol

Overview

Description

“(3-Bromo-2,5-dimethylphenyl)methanol” is a chemical compound with the formula C₉H₁₁BrO . It has a molecular weight of 215.087 g/mol . It is used for research purposes .

Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is 1S/C9H11BrO/c1-6-3-8(5-11)7(2)9(10)4-6/h3-4,11H,5H2,1-2H3 . The structure can be represented by the SMILES notation as OCC1=CC©=CC(Br)=C1C .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its exact boiling point, melting point, and density are not specified in the sources I found .Scientific Research Applications

Catalytic Alcoholysis and Synthesis

(3-Bromo-2,5-dimethylphenyl)methanol is utilized in catalytic processes for the synthesis of complex molecules. For instance, manganese carbonyl bromide-catalyzed alcoholysis of dimethylphenylsilane highlights the role of similar compounds in preparing alkoxysilanes, showcasing the potential of this compound in such reactions (Gregg & Cutler, 1994). Additionally, the total synthesis of biologically active compounds from related bromophenyl methanols demonstrates its significance in creating natural product analogs with potential biological activities (Akbaba et al., 2010).

Energy Conversion and Membrane Technology

Another application is in the field of energy conversion, where derivatives of bromophenyl methanols, such as covalently cross-linked BrPPO, are explored for use in alkaline direct methanol fuel cells (DMFC). This involves investigating the ion conductivity and methanol uptake of membranes derived from brominated polymers, indicating the potential of this compound derivatives in enhancing the performance of DMFCs (Katzfuß et al., 2013).

Inhibition Studies

Research on the carbonic anhydrase inhibitory properties of novel bromophenols, including derivatives of this compound, suggests its utility in developing new inhibitors. These studies aim at finding therapeutic agents for conditions like glaucoma, epilepsy, and osteoporosis by exploring the inhibitory activities of synthesized bromophenol compounds (Balaydın et al., 2012).

Photoreleasable Protecting Groups

Furthermore, compounds like 2,5-dimethylphenacyl, which share structural similarities with this compound, are being investigated as photoreleasable protecting groups for carboxylic acids. This application is crucial in synthetic chemistry for temporal control over reaction sequences, allowing for the efficient release of protected groups upon irradiation (Klan, Zabadal, & Heger, 2000).

Safety and Hazards

This compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

(3-bromo-2,5-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6-3-8(5-11)7(2)9(10)4-6/h3-4,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJVXKYARHQXHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

247575-34-4 | |

| Record name | (3-bromo-2,5-dimethylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2766946.png)

![N-[4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2766947.png)

![N-benzyl-3-((2,5-dimethylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2766950.png)

![2-(4-methoxyphenyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2766953.png)

![3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime](/img/structure/B2766954.png)

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2766955.png)